1,1,2,2-Tetrafluoro-3-methoxypropane

Catalog No.
S719168
CAS No.
60598-17-6
M.F
C4H6F4O
M. Wt
146.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-Tetrafluoro-3-methoxypropane

CAS Number

60598-17-6

Product Name

1,1,2,2-Tetrafluoro-3-methoxypropane

IUPAC Name

1,1,2,2-tetrafluoro-3-methoxypropane

Molecular Formula

C4H6F4O

Molecular Weight

146.08 g/mol

InChI

InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3

InChI Key

CTXZHYNQHNBVKL-UHFFFAOYSA-N

SMILES

COCC(C(F)F)(F)F

Canonical SMILES

COCC(C(F)F)(F)F

The exact mass of the compound 1,1,2,2-Tetrafluoro-3-methoxypropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,2,2-Tetrafluoro-3-methoxypropane (CAS: 60598-17-6), commonly referred to as TFMP or HFE-374pcf, is a specialized amphiphilic fluorinated ether utilized primarily as a functional solvent and diluent in next-generation energy storage systems. Structurally characterized by a highly fluorinated tail (-CF2CHF2) and a weakly coordinating methoxy head (-CH2OCH3), TFMP bridges the gap between oxidative stability and lithium-ion solvation capability. In industrial and advanced laboratory procurement, it is prioritized for formulating localized high-concentration electrolytes (LHCEs) for lithium-metal and anode-free batteries. Its unique molecular architecture enables the formation of a core-shell solvation structure, significantly lowering the desolvation energy barrier and facilitating ultra-low-temperature operation down to -40 °C, making it a critical material for extreme-environment and high-energy-density battery development [1].

Substituting TFMP with generic hydrofluoroethers (HFEs) like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) or bis(2,2,2-trifluoroethyl) ether (BTFE) results in fundamentally different electrochemical behaviors. Conventional HFEs act as purely inert diluents; their high electrostatic potential prevents them from coordinating with Li+ ions, which can lead to phase separation, high interfacial impedance, and sluggish desolvation kinetics at sub-zero temperatures. In contrast, TFMP is amphiphilic. Its methoxy group actively enters the primary Li+ solvation sheath, while its fluorinated segment repels the core, inducing a self-assembled "core-shell" solvation structure. This active participation decreases the coordination between the primary solvent (e.g., DME) and Li+, promotes anion pairing, and forms a highly conductive, LiF-rich solid electrolyte interphase (SEI). Consequently, generic HFEs cannot replicate TFMP's dual ability to maintain high-voltage oxidative stability while enabling rapid ion transport at -40 °C [1].

Solvation Structure and Desolvation Kinetics vs. Standard TTE

Conventional localized high-concentration electrolytes (LHCEs) often utilize TTE as a diluent, which remains entirely outside the Li+ solvation shell. TFMP, however, utilizes its amphiphilic structure to actively enter the solvation layer, creating a unique core-shell configuration in 1 M LiFSI-TFMP/DME electrolytes. This targeted interaction decreases DME-Li+ coordination and promotes FSI⁻-Li+ pairing, significantly lowering the desolvation energy barrier compared to TTE-based systems [1].

Evidence DimensionLi+ Solvation Layer Participation and Anion Pairing
Target Compound DataTFMP actively enters the solvation layer via its methoxy group, inducing core-shell self-assembly and promoting FSI⁻-Li+ pairing.
Comparator Or BaselineTTE (1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether), which acts as a purely inert diluent with no Li+ coordination.
Quantified DifferenceFundamental shift from an inert dilution mechanism to an active core-shell solvation mechanism, lowering desolvation energy.
Conditions1 M LiFSI in DME/diluent localized high-concentration electrolyte formulations.

Lower desolvation energy is critical for fast-charging and low-temperature battery applications, making TFMP superior to inert diluents for extreme-condition formulations.

Lithium Plating/Stripping Coulombic Efficiency (CE)

The unique core-shell solvation structure induced by TFMP drives the formation of a highly robust and conductive inorganic Solid Electrolyte Interphase (SEI). In electrochemical testing, electrolytes formulated with TFMP demonstrate an exceptional lithium plating and stripping Coulombic Efficiency (CE) of 99.6% at room temperature, a critical threshold for minimizing active material loss in lithium-metal batteries [1].

Evidence DimensionLithium Reversibility (Coulombic Efficiency)
Target Compound Data99.6% CE at room temperature.
Comparator Or BaselineStandard ether-based or conventional HFE-diluted electrolytes (typically exhibiting <99% CE under similar conditions).
Quantified DifferenceAchieves the >99.5% CE threshold required for practical lithium-metal battery cycling, significantly reducing active material loss.
ConditionsLi||Cu half-cells evaluated at room temperature using TFMP-regulated electrolytes.

High Coulombic efficiency directly dictates the cycle life of lithium-metal batteries, making TFMP a procurement priority for extending cell longevity.

High-Voltage Anode-Free Cell Capacity Retention

Anode-free battery configurations are notoriously difficult to stabilize due to the lack of excess lithium inventory, requiring electrolytes with exceptional oxidative stability and passivation capabilities. When utilized in anode-free high-voltage cells, the TFMP-based electrolyte enables the system to retain 87% of its initial capacity after 100 cycles. The highly fluorinated segment (-CF2CHF2) of TFMP ensures the necessary oxidative stability at the cathode while the methoxy group stabilizes the anode [1].

Evidence DimensionCapacity Retention in Anode-Free Configuration
Target Compound Data87% capacity retention after 100 cycles.
Comparator Or BaselineConventional LHCEs, which typically suffer rapid capacity fade (<50% retention) in anode-free high-voltage setups.
Quantified DifferenceMaintains high capacity retention in the most demanding (zero-excess lithium) cell architecture.
ConditionsAnode-free high-voltage cell configuration over 100 charge/discharge cycles.

Proves that TFMP can simultaneously withstand high cathode voltages and protect bare current collectors, a dual requirement for next-generation high-energy-density cells.

Ultra-Low Temperature (-40 °C) Cycling Stability

Extreme low temperatures typically cause severe kinetic sluggishness and lithium dendrite growth in standard electrolytes. The TFMP-regulated core-shell electrolyte demonstrates superior cycling stability and high Li efficiency from room temperature down to -40 °C at high current densities. By lowering the desolvation energy and improving bulk ionic conductivity, TFMP prevents the freezing and severe polarization that plague conventional carbonate and standard ether blends at -40 °C[1].

Evidence DimensionOperational Temperature Range and Stability
Target Compound DataStable cycling and high Li efficiency maintained at -40 °C at high current densities.
Comparator Or BaselineConventional carbonate or standard ether electrolytes, which exhibit near-zero capacity or short-circuit via dendrites at -40 °C.
Quantified DifferenceExtends the functional operating window of lithium-metal batteries down to -40 °C without catastrophic kinetic failure.
ConditionsLithium-metal cells cycled at -40 °C under high current densities.

Essential for procuring materials for aerospace, defense, and electric vehicle batteries deployed in extreme cold-weather environments.

Ultra-Low Temperature Lithium-Metal Battery Formulation

Because TFMP lowers the desolvation energy barrier and maintains high ionic conductivity at sub-zero temperatures, it is the ideal functional diluent for batteries designed for aerospace, polar exploration, and cold-climate electric vehicles. It allows stable lithium plating and stripping at -40 °C, outperforming conventional inert hydrofluoroethers [1].

Anode-Free High-Voltage Cell Development

Anode-free architectures require electrolytes that can perfectly passivate the bare current collector while resisting oxidation at the high-voltage cathode. TFMP’s amphiphilic nature—combining an oxidation-resistant fluorinated tail with a weakly coordinating methoxy head—enables 87% capacity retention over 100 cycles in anode-free setups, making it a critical precursor for high-energy-density cell commercialization [1].

Advanced Localized High-Concentration Electrolyte (LHCE) Scale-Up

In the procurement and scale-up of LHCEs, balancing viscosity, salt solubility, and SEI formation is challenging. TFMP is prioritized over purely inert diluents like TTE because it actively induces a core-shell solvation structure that promotes anion-pairing (e.g., with FSI⁻). This results in a highly conductive, LiF-rich SEI, making TFMP highly suitable for advanced industrial electrolyte formulations requiring >99.5% Coulombic efficiency [1].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,1,2,2-Tetrafluoro-3-methoxy-propane

Dates

Last modified: 08-15-2023

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